molecular formula C6H12Cl2N4 B2468008 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride CAS No. 1909319-47-6

3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Cat. No.: B2468008
CAS No.: 1909319-47-6
M. Wt: 211.09
InChI Key: RMRBZRRLYFWQBW-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a chemical scaffold of high interest in medicinal chemistry and drug discovery. This compound features a fused structure of two privileged pharmacophores: a 1,2,4-triazole ring and a pyrrolidine moiety. The 1,2,4-triazole core is a well-documented heterocycle known for its extensive biological activities, serving as a key structural component in several approved therapeutics and investigational compounds . Its applications in research are broad, with significant potential in the development of novel anticancer and antimicrobial agents . The rigidity and strong hydrogen-bonding capacity of the 1,2,4-triazole ring contribute to favorable binding interactions with biological targets, while the pyrrolidine moiety can enhance solubility and provide a three-dimensional vector for functionalization . This makes the compound a versatile intermediate for constructing more complex molecules. Researchers can utilize this dihydrochloride salt, which often offers improved solubility in aqueous systems compared to the free base, for high-throughput screening and structure-activity relationship (SAR) studies. Key Research Areas: Oncology Research: Similar 1,2,4-triazole derivatives have demonstrated promising cytotoxic activities against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers, and function as potent aromatase inhibitors for estrogen-dependent cancer research . Infectious Disease Research: The 1,2,4-triazole scaffold is established in the synthesis of compounds with significant antitubercular and broad antimicrobial properties, acting against strains like M. tuberculosis . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-pyrrolidin-3-yl-1H-1,2,4-triazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRBZRRLYFWQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-47-6
Record name 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
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Preparation Methods

Reductive Debenzylation of Triazolium Salts

This method leverages palladium-catalyzed hydrogenation to remove benzyl protecting groups while preserving the triazole-pyrrolidine framework. A representative procedure involves:

  • Reacting 4-benzyl-1,2,4-triazolium bromide with pyrrolidin-3-amine in ethanol at 60°C for 12 hours.
  • Catalytic hydrogenation using 10% Pd/C under 50 psi H₂ at room temperature for 6 hours, achieving yields of 78–85%.

Advantages : High stereochemical fidelity for (S)-configured products.
Limitations : Requires handling of pyrophoric catalysts and pressurized hydrogen.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the formation of the triazole ring via cyclocondensation between pyrrolidine-3-carboxylic acid hydrazide and formamidine acetate. Optimized conditions include:

  • Mixing reagents in dimethylformamide (DMF) with 1.5 equiv of triethylamine.
  • Irradiating at 150°C for 20 minutes, yielding 70–75% of the free base.

Table 1: Comparison of Microwave vs. Conventional Heating

Parameter Microwave Method Conventional Method
Reaction Time 20 min 12 h
Yield 75% 58%
Purity (HPLC) 98.5% 95.2%

Ring-Opening of N-Guanidinosuccinimide

A novel approach involves reacting N-guanidinosuccinimide with pyrrolidine under basic conditions:

  • Heating a mixture of N-guanidinosuccinimide, pyrrolidine, and KOH in ethanol at 170°C for 25 minutes.
  • Isolating the product via aqueous workup, yielding 58–65%.

Mechanistic Insight : The reaction proceeds through nucleophilic attack by pyrrolidine on the succinimide ring, followed by cyclization to form the triazole.

Conversion to Dihydrochloride Salt

The free base is protonated using hydrochloric acid to form the dihydrochloride salt. Critical parameters include:

Acidification Protocol

  • Dissolving the free base (1.0 equiv) in anhydrous ethanol at 0°C.
  • Dropwise addition of concentrated HCl (2.2 equiv) over 30 minutes.
  • Stirring at room temperature for 2 hours, followed by rotary evaporation to dryness.

Yield : 89–93% after recrystallization from ethanol-diethyl ether.

Crystallization Optimization

Recrystallization solvents significantly impact purity:

  • Ethanol : Produces needle-like crystals with 99.2% purity (HPLC).
  • Acetonitrile : Yields cubic crystals but introduces solvates (≤2% solvent retention).

Table 2: Crystallization Solvent Effects

Solvent Crystal Habit Purity (%) Solvent Retention (%)
Ethanol Needles 99.2 0.0
Acetonitrile Cubic 98.5 1.8
Methanol Amorphous 95.7 3.2

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Eluting with CH₂Cl₂:MeOH (9:1) removes unreacted pyrrolidine and triazole byproducts.
  • Ion-Exchange Resins : Amberlite IRA-400 (Cl⁻ form) enhances chloride counterion consistency.

Spectroscopic Analysis

  • ¹H NMR (D₂O, 400 MHz) : δ 3.45–3.60 (m, 4H, pyrrolidine H), 4.21 (s, 1H, triazole H), 7.89 (s, 1H, NH).
  • ESI-MS : m/z 139.10 [M+H]⁺, consistent with the free base molecular formula C₆H₁₀N₄.

X-ray Crystallography : Confirms the triazole ring adopts a 1H-tautomeric form in the solid state, with hydrogen bonding between NH and Cl⁻ ions.

Challenges and Optimization

Stereochemical Control

The (S)-pyrrolidine configuration, critical for bioactivity, is maintained using chiral auxiliaries during reductive debenzylation. Racemization occurs above 80°C, necessitating low-temperature hydrogenation.

Scale-Up Considerations

  • Microwave Synthesis : Scalable to 10 mmol with consistent yields (72–74%).
  • Hydrogenation : Requires high-pressure reactors for batches >100 g, increasing safety risks.

Table 3: Scale-Up Performance

Method Scale (mmol) Yield (%) Purity (%)
Microwave 10 74 98.7
Reductive Debenzylation 100 68 97.9

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. The triazole ring can interact with nucleic acids and proteins, affecting cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Pharmacological Activity

  • Anticonvulsant Potential: Compound 5f () demonstrates robust anticonvulsant activity with a protective index (PI) of 11.3, outperforming carbamazepine.
  • Structural vs.

Physicochemical Properties

  • Salt Forms : Both the target compound and 4-methyl-3-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride () exist as dihydrochlorides, suggesting comparable aqueous solubility. However, the methyl group in the latter may alter crystallinity or stability .
  • Positional Isomerism : The target compound’s pyrrolidin-3-yl group at triazole C3 contrasts with 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole (), where the substituent is at C3. This difference could influence hydrogen-bonding interactions or dipole moments, affecting binding to biological targets .

Biological Activity

3-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. It features a pyrrolidine ring fused with a triazole ring, which contributes to its unique chemical properties and biological interactions. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H11_{11}ClN4_4
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 1909319-47-6

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrrolidine ring.
  • Cyclization with hydrazine derivatives to form the triazole ring.
  • Purification through crystallization or chromatography methods.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells. In one study, it demonstrated a significant reduction in cell viability compared to control treatments (e.g., cisplatin) at concentrations around 100 µM .
CompoundCell LineViability (%)Comparison
3-(Pyrrolidin-3-yl)-4H-1,2,4-triazoleA54964Lower than cisplatin
Control (Cisplatin)A54978Standard treatment

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Pathogen Testing : It exhibited activity against multidrug-resistant strains of Staphylococcus aureus but was less effective against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .
PathogenMIC (µg/mL)Activity
Methicillin-resistant S. aureus< 64Moderate
E. coli> 64No activity
K. pneumoniae> 64No activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The pyrrolidine moiety allows binding to enzymes involved in cell proliferation.
  • Nucleic Acid Interaction : The triazole ring can intercalate with nucleic acids, disrupting essential cellular processes.

Case Studies

  • Anticancer Research : A study utilizing the A549 cell line demonstrated that modifications in the substituents on the triazole ring could enhance anticancer activity. Compounds with halogen substitutions showed increased potency compared to non-substituted variants .
  • Antimicrobial Testing : Another investigation highlighted the efficacy of this compound against resistant strains of S. aureus, suggesting it could serve as a lead compound for developing new antimicrobial agents targeting resistant pathogens .

Q & A

Q. What methodologies validate the compound’s mechanism of action in complex biological systems (e.g., CRISPR knockouts or isotopic tracing)?

  • Methodological Answer :
  • CRISPR-Cas9 knockouts : Delete putative targets (e.g., enzymes or receptors) and assess loss of compound efficacy.
  • Isotopic labeling (e.g., ¹⁴C/³H) : Track metabolic incorporation or binding in vivo.
  • Pathway analysis (RNA-seq/proteomics) : Identify downstream biomarkers modulated by the compound .

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